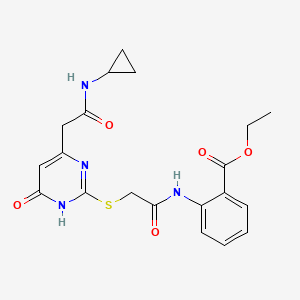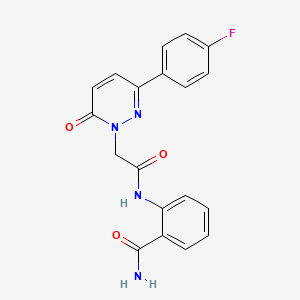![molecular formula C12H8F3N5OS2 B2646365 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide CAS No. 955976-61-1](/img/structure/B2646365.png)
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a blend of pyrazole and thiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. Commonly, it starts with the formation of the pyrazole and thiazole rings, followed by their coupling and final amide formation. Typical reagents include trifluoromethylpyrazole, thiazole derivatives, and carboxamide. Reactions often require anhydrous conditions and the presence of catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial-scale production necessitates optimizing the synthetic route for efficiency, yield, and cost-effectiveness. Large-scale synthesis may employ automated reactors and continuous flow systems to enhance the scalability of the process. Catalysts and solvents are chosen to ensure a sustainable and environmentally friendly process, adhering to green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the thiazole moiety, using reagents like potassium permanganate.
Reduction: : Reduction reactions can target the pyrazole ring or thiazole ring, often using lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can modify the trifluoromethyl group, utilizing reagents like sodium azide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, dichloromethane Reducing agents: Sodium borohydride, lithium aluminum hydride Substitution reagents: Sodium azide, alkyl halides
Major Products
From oxidation, carboxylated derivatives form. Reduction may yield hydroxyl or amine derivatives. Substitution reactions typically yield azido or alkylated products.
科学研究应用
Chemistry
The compound is instrumental in synthesizing complex heterocycles and as a building block for other biologically active molecules.
Biology
It has shown promise in inhibiting specific enzymes and receptors, contributing to research in enzymology and receptor biology.
Medicine
Studies indicate potential use as an anti-inflammatory, anti-cancer, and antiviral agent due to its ability to modulate biological pathways.
Industry
The compound's stability and reactivity make it useful in developing novel materials and as a precursor for polymers.
作用机制
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and metabolic stability, while the pyrazole and thiazole rings interact with the active site, blocking or modulating the target's function.
相似化合物的比较
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-(3-methyl-1H-pyrazol-1-yl)-N-thiazol-2-yl-thiazole-4-carboxamide: : Lacks the trifluoromethyl group, resulting in different binding properties and reactivity.
3-(trifluoromethyl)-5-methyl-N-thiazol-2-yl-thiazole-4-carboxamide: : Omits the pyrazole ring, leading to distinct biological activities.
The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic resistance, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5OS2/c1-6-4-8(12(13,14)15)20(19-6)11-17-7(5-23-11)9(21)18-10-16-2-3-22-10/h2-5H,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCNRMJBDOPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)


![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![2-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2646299.png)
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)

![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)

